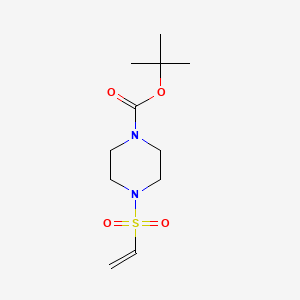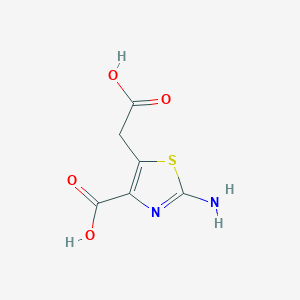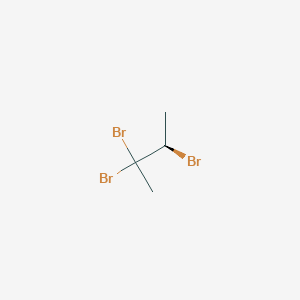
5-Bromo-3-fluoro-4-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-fluoro-4-methylpyridin-2-amine is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-4-methylpyridin-2-amine typically involves the introduction of bromine and fluorine atoms onto a pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce the desired compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-fluoro-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium or nickel catalysts, along with bases like potassium carbonate, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-fluoro-4-methylpyridin-2-amine, while coupling reactions with arylboronic acids can produce various aryl-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-3-fluoro-4-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It can be incorporated into the design of new pesticides and herbicides with improved efficacy and environmental profiles.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-fluoro-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-fluoro-3-methylpyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-fluoro-4-methylpyridin-2-amine is unique due to the specific arrangement of substituents on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and selectivity compared to similar compounds, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H6BrFN2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
5-bromo-3-fluoro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) |
Clave InChI |
NPCFSVRCIMJWFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1Br)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)





